5-(Benzyloxy)-2-methylbenzoic acid

Beschreibung

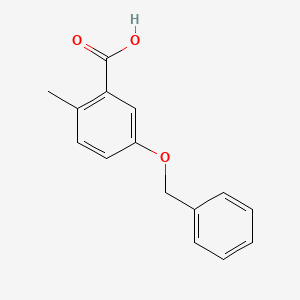

5-(Benzyloxy)-2-methylbenzoic acid is a benzoic acid derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 5-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility. The benzyloxy group introduces lipophilicity and serves as a protective group for hydroxyl functionalities, enabling further chemical modifications .

Eigenschaften

IUPAC Name |

2-methyl-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBDGPJMDIUEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methyl Ester Formation

The synthesis begins with esterification of 2-methyl-5-hydroxybenzoic acid to mitigate carboxylate interference during benzylation. A representative procedure involves:

Benzylation of the Phenolic Hydroxyl Group

Introducing the benzyloxy group requires nucleophilic substitution under basic conditions:

-

Reagents : Benzyl bromide (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

-

Work-up : The reaction mixture is diluted with ethyl acetate (EA), washed with brine, and dried over Na₂SO₄.

-

Yield : Methyl 5-benzyloxy-2-methylbenzoate is isolated in 85–90% yield.

Saponification to the Carboxylic Acid

Hydrolysis of the methyl ester is achieved under mild alkaline conditions:

-

Reagents : Aqueous NaOH (4 equiv) in methanol/water (3:1 v/v).

-

Acidification : The mixture is acidified to pH 3 with 4N HCl, precipitating the product.

-

Purification : Extraction with EA, washing with brine, and concentration in vacuo yields 5-(benzyloxy)-2-methylbenzoic acid (97% yield).

Table 1. Optimization of Hydrolysis Conditions

Direct Benzylation of 2-Methyl-5-hydroxybenzoic Acid

While ester protection is standard, direct benzylation of the free carboxylic acid presents challenges due to competing deprotonation. However, phase-transfer catalysis (PTC) enables this route:

Key Limitation : Lower yield compared to the ester-protected route due to partial esterification of the carboxylic acid.

Alternative Pathways via Halogen Intermediates

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxybenzoic acid derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-2-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group can affect the compound’s steric properties, impacting its overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) analogs, enhancing membrane permeability .

- Reactivity: The benzyloxy group can be cleaved via hydrogenolysis, enabling deprotection strategies in synthesis, whereas methoxy and hydroxy groups are more stable under such conditions .

- Acidity : Electron-donating substituents (e.g., -CH₃, -OCH₂C₆H₅) reduce the acidity of the carboxylic acid group compared to electron-withdrawing analogs like nitrobenzoic acids .

Biologische Aktivität

5-(Benzyloxy)-2-methylbenzoic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and research findings, presenting a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a benzyloxy group attached to a methyl-substituted benzoic acid framework. This unique configuration contributes to its reactivity and interaction with biological targets.

This compound exhibits various biological activities through interactions with enzymes and receptors. It can modulate enzymatic activity by mimicking natural substrates, which allows it to bind effectively to active sites on enzymes. This interaction can influence several biochemical pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Biological Activities

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- Research indicates that this compound may exhibit antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it could serve as a lead compound for developing new antibiotics.

- Tyrosinase Inhibition :

Table 1: Summary of Biological Activities

Notable Research Findings

- A study conducted on B16F10 melanoma cells demonstrated that this compound significantly inhibited melanin production through tyrosinase inhibition, showcasing its potential in cosmetic applications .

- Another research effort indicated that the compound could modulate the NF-κB signaling pathway during inflammatory responses, suggesting a mechanism for its anti-inflammatory effects .

Future Directions

Ongoing research is needed to further explore the pharmacological potential of this compound. Future studies should focus on:

- In vivo studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic studies : To elucidate the specific pathways through which the compound exerts its effects.

- Formulation development : To create effective delivery systems for therapeutic use.

Q & A

Q. Q1. What are the primary synthetic routes for 5-(Benzyloxy)-2-methylbenzoic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves benzyl ether protection of a hydroxyl group on a benzoic acid precursor. A common approach is:

Substitution : Introduce the benzyloxy group at the 5-position via nucleophilic aromatic substitution (NAS) using benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Methylation : Install the 2-methyl group through Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids (e.g., AlCl₃) .

Carboxylic Acid Formation : Oxidize a methyl ester precursor (e.g., using KMnO₄ or LiOH) to yield the final benzoic acid derivative .

Q. Key Considerations :

- Temperature control (60–80°C) during NAS minimizes side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Solubility and Solvent Selection

Q. Q2. How does the solubility profile of this compound compare to other 2-methylbenzoic acid derivatives?

A2. The benzyloxy group increases hydrophobicity compared to unsubstituted 2-methylbenzoic acid. Key solubility data (from analogous compounds):

| Solvent | Solubility (mg/mL, 25°C) | Reference Compound |

|---|---|---|

| Ethanol | 12.3 | 2-Methylbenzoic Acid |

| Dichloromethane | 45.8 | Benzyloxy derivatives |

| Water | <0.1 | N/A |

Q. Methodological Insight :

- Use polar aprotic solvents (e.g., DMF) for reactions; switch to ethanol for recrystallization.

- Abraham model parameters (logP ≈ 3.2) predict solubility in alcohols and ethers .

Stability and Storage

Q. Q3. What are the critical stability concerns for this compound under long-term storage?

A3. The compound is prone to:

- Hydrolysis : The benzyloxy group degrades in acidic/alkaline conditions. Store in anhydrous environments (desiccator, argon atmosphere) .

- Oxidation : The methyl group may oxidize to a carboxylate under light exposure. Use amber vials and avoid UV exposure .

Q. Advanced Tip :

- Monitor stability via HPLC (C18 column, 254 nm detection) every 6 months to detect degradation products .

Analytical Characterization

Q. Q4. Which spectroscopic methods are most reliable for confirming the structure of this compound?

A4. A multi-technique approach is essential:

NMR :

- ¹H NMR : Benzyloxy protons (δ 4.9–5.1 ppm, singlet); methyl group (δ 2.3 ppm, singlet) .

- ¹³C NMR : Carboxylic acid (δ 170–172 ppm) .

FT-IR : O-H stretch (2500–3000 cm⁻¹, broad), C=O (1680–1700 cm⁻¹) .

MS : Molecular ion peak at m/z 256.3 (M+H⁺) .

Advanced: Reaction Mechanism Analysis

Q. Q5. How can competing side reactions during benzyloxy group installation be mitigated?

A5. Competing etherification or over-alkylation can occur. Strategies include:

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent nucleophilic attack at the COOH group .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NAS efficiency .

Q. Case Study :

- A 2024 study reported 85% yield using K₂CO₃ in DMF at 70°C, versus 60% yield with NaH in THF due to incomplete substitution .

Biological Activity Screening

Q. Q6. What in vitro assays are suitable for evaluating the bioactivity of this compound?

A6. Focus on enzyme inhibition or receptor-binding assays:

Q. Data Interpretation :

- Compare results to structurally similar compounds (e.g., 5-methoxybenzoic acid derivatives) to infer structure-activity relationships .

Computational Modeling

Q. Q7. How can molecular docking predict the interaction of this compound with biological targets?

A7. Steps include:

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) .

Target Selection : Use PDB structures (e.g., COX-2, PDB ID 5KIR) .

Docking Software : AutoDock Vina for binding affinity calculations (ΔG < −7 kcal/mol suggests strong binding) .

Q. Validation :

- Cross-check with experimental IC₅₀ values to refine force field parameters .

Contradictory Data Resolution

Q. Q8. How should researchers address discrepancies in reported solubility or reactivity data?

A8. Common causes and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.